molecular formula C13H11Cl2F3N4O B1437747 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1823183-46-5

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride

Cat. No. B1437747
M. Wt: 367.15 g/mol
InChI Key: QBTBANGJURJRFX-UHFFFAOYSA-N
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Description

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride” is a heterocyclic building block . It has an empirical formula of C8H9Cl2F3N2S and a molecular weight of 293.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .


Physical And Chemical Properties Analysis

This compound is a solid . It has a SMILES string representation of “Cl.NCCSc1ncc(cc1Cl)C(F)(F)F” and an InChI key of "UDYJQMDCWQLTBQ-UHFFFAOYSA-N" .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been used in various chemical synthesis processes. For example, it has been involved in reactions with hydroxy and amino pyridines, leading to the production of novel chemical structures such as hydroxy-2H-pyrano[3.2-b]pyridine-2-ones and dihydroxy-4H-pyrido[1.2-a]pyrimidin-4-ones (Kappe, Chirazi, & Ziegler, 1972).
  • A study on the reaction of 2-acetoacetamidopyridines with phosgene revealed the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthetic chemistry (Yale & Spitzmiller, 1977).

Novel Compounds Synthesis

  • Research has focused on synthesizing and characterizing novel derivatives. For instance, a study demonstrated the facile synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility in creating diverse chemical structures (Sanad et al., 2018).

Applications in Organic Electronics

  • The compound has found use in the field of organic electronics. A study on new sky-blue-emitting Ir(III) phosphors for OLEDs utilized related pyridyl pyrimidine cyclometalates, indicating potential applications in display technologies (Chang et al., 2013).

Biological Evaluation

  • While excluding information related to drug use, dosage, and side effects, it is noteworthy that derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003).

Safety And Hazards

While the specific safety and hazards of this compound are not mentioned in the retrieved documents, similar compounds are reported to be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O.ClH/c14-8-3-6(13(15,16)17)4-19-10(8)11-20-9-5-18-2-1-7(9)12(22)21-11;/h3-4,18H,1-2,5H2,(H,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBANGJURJRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride

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